molecular formula C18H17F3N2O3 B2884178 2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1046803-67-1

2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Cat. No.: B2884178
CAS No.: 1046803-67-1
M. Wt: 366.34
InChI Key: MVIYFFBGFJTSFF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It’s a promising analogue of natural aliphatic amino acids .


Synthesis Analysis

The synthesis of this compound involves several steps. The amino derivative was made using a cyclization reaction, which gave the desired amino intermediate after benzyl deprotection with Pd/C . The compound was then generated by combining this intermediate with EDC/HOBt and then Boc deprotection .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: CF3C6H3-2-(NH2)CO2H . The molecular weight is 205.13 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts via an SN2 pathway for 1° benzylic halides, and via an SN1 pathway for 2° and 3° benzylic halides, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a pKa and log D values, which establish the compound as a promising analogue of natural aliphatic amino acids .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(benzylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)23-16(24)10-15(17(25)26)22-11-12-5-2-1-3-6-12/h1-9,15,22H,10-11H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYFFBGFJTSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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